molecular formula C22H21BrN2O B14921081 [4-(2-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(2-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B14921081
M. Wt: 409.3 g/mol
InChI Key: AIUDPPZYOHSHDM-UHFFFAOYSA-N
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Description

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a bromobenzyl group and a naphthylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method starts with the bromination of benzyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with piperazine to yield 4-(2-bromobenzyl)piperazine. The final step involves the reaction of this intermediate with 1-naphthylmethanone under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent control of reaction conditions to ensure purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the naphthylmethanone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE
  • 4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE
  • 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE

Uniqueness

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and applications.

Properties

Molecular Formula

C22H21BrN2O

Molecular Weight

409.3 g/mol

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H21BrN2O/c23-21-11-4-2-7-18(21)16-24-12-14-25(15-13-24)22(26)20-10-5-8-17-6-1-3-9-19(17)20/h1-11H,12-16H2

InChI Key

AIUDPPZYOHSHDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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